
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid" is closely related to the class of compounds discussed in the provided papers, which are α-methyl-(2-thiophenomethylene) aryloxyacetic acid hydrazides. These compounds have been synthesized and characterized for their potential microbiocidal activities. The studies focus on the interaction of these ligands with metal ions, forming complexes that exhibit enhanced biocidal properties against various plant pathogenic fungi and bacteria .
Synthesis Analysis
The synthesis of the related α-methyl-(2-thiophenomethylene) aryloxyacetic acid hydrazides involves the coordination of the ligand with Cu(II) and Zn(II) metal salts. The process is characterized by various techniques such as elemental analysis, molecular weight determination, molar conductance, magnetic moment, and spectroscopic methods. These techniques help in confirming the formation of the metal complexes and in proposing the octahedral geometry of these complexes .
Molecular Structure Analysis
The molecular structure of the complexes formed by the ligands is described as a conjugate O-N-S tridentate system. This indicates that the ligands coordinate with the metal ions through the oxygen atom of the carbonyl group, the nitrogen atom of the azomethine, and the sulfur atom of the thiophene moiety. The proposed octahedral geometry of the complexes suggests a specific spatial arrangement that could be crucial for their microbiocidal activity .
Chemical Reactions Analysis
The chemical reactions involved in the formation of the metal complexes are not detailed in the provided papers. However, the increase in biocidal activity upon coordination with metal ions suggests that the chemical reactions lead to a change in the electronic structure of the ligands, which may enhance their interaction with microbial targets. The coordination with metal ions could potentially alter the reactivity of the ligands, making them more effective against the pathogens .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized metal complexes include their molecular weight, molar conductance, and magnetic properties, which are determined through the characterization process. The studies also explore the microbiocidal properties of these compounds, which are enhanced upon coordination with metal ions. The ligands and their metal complexes show activity against plant pathogenic fungi such as Alternaria alternata, Rhizoctonia solani, Colletotrichum capsicum, and Glomeralla cingulata, as well as against gram-positive and gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds as microbiocides .
Applications De Recherche Scientifique
Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in various fields . Here are some general applications of thiophene derivatives:
-
Medicinal Chemistry
- Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- They have been proven to be effective drugs in present respective disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Industrial Chemistry and Material Science
-
Fabrication of Organic Light-Emitting Diodes (OLEDs)
-
Organic Field-Effect Transistors (OFETs)
Propriétés
IUPAC Name |
2-(1-thiophen-2-ylethylideneamino)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSQJVGJMCOKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384883 |
Source


|
| Record name | 2-(1-thiophen-2-ylethylideneamino)oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid | |
CAS RN |
30005-32-4 |
Source


|
| Record name | 2-(1-thiophen-2-ylethylideneamino)oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30005-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

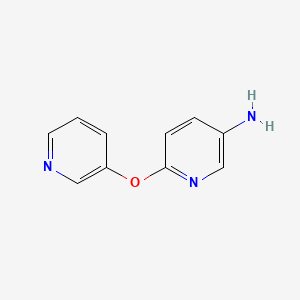
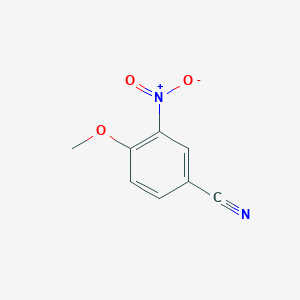
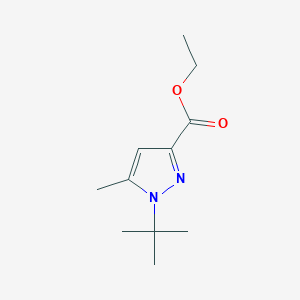
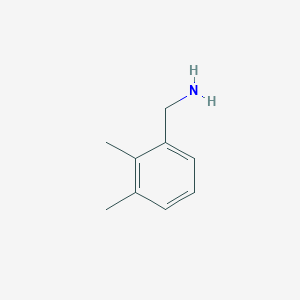
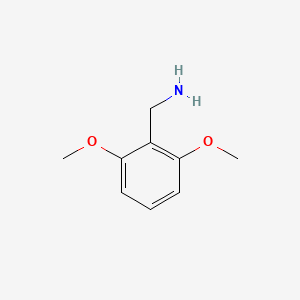
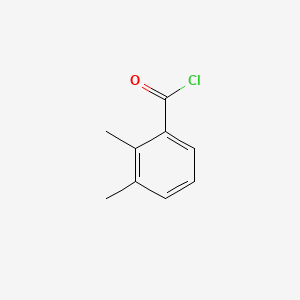
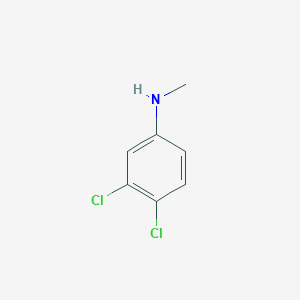
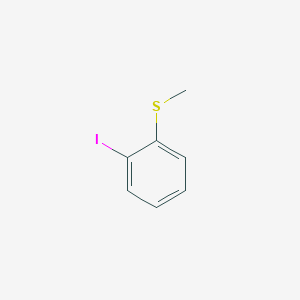
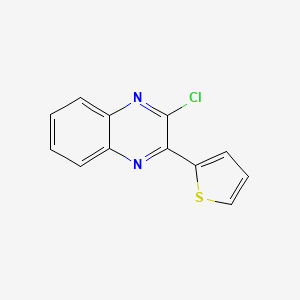
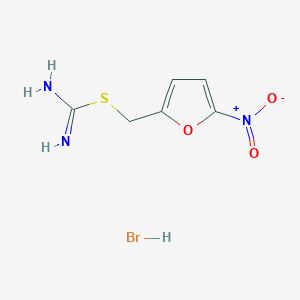
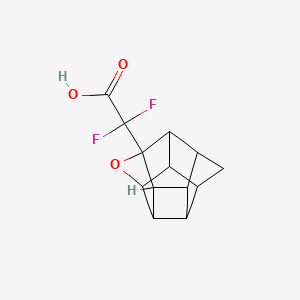
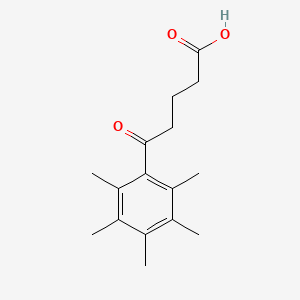
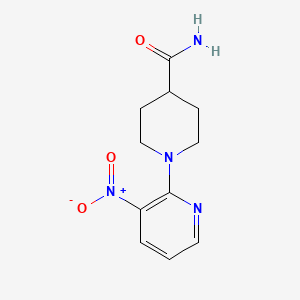
![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)